molecular formula C4H10Cl2N4 B2545578 1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride CAS No. 1431966-52-7

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride

Cat. No.: B2545578
CAS No.: 1431966-52-7
M. Wt: 185.05
InChI Key: IMQQXKDMIMHKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride typically involves the reaction of 1-methylpyrazole with appropriate amine groups under controlled conditions. One common method includes the use of hydrazine derivatives and carbonyl compounds in the presence of catalysts. Industrial production methods often employ large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Scientific Research Applications

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride can be compared with other similar compounds such as:

    1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: This compound has a similar structure but differs in the position of the amine groups.

    3,5-Dimethyl-1H-pyrazole: This compound lacks the amine groups and has different chemical properties.

    1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride: This compound has an ethyl group instead of a methyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylpyrazole-3,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3,(H2,5,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQQXKDMIMHKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.